molecular formula C13H14S B8506599 2-(Propylsulfanyl)naphthalene CAS No. 75052-54-9

2-(Propylsulfanyl)naphthalene

Cat. No.: B8506599
CAS No.: 75052-54-9
M. Wt: 202.32 g/mol
InChI Key: COLCRCSUSPICGD-UHFFFAOYSA-N
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Description

2-(Propylsulfanyl)naphthalene is a naphthalene derivative substituted with a propylsulfanyl (-S-C₃H₇) group at the 2-position. This compound belongs to the class of organosulfur aromatic hydrocarbons, where the sulfur atom bridges the naphthalene ring and a propyl chain. Such substitutions influence its chemical reactivity, solubility, and biological interactions. For instance, sulfanyl groups are known to enhance bioavailability and metabolic stability in medicinal chemistry contexts .

Properties

CAS No.

75052-54-9

Molecular Formula

C13H14S

Molecular Weight

202.32 g/mol

IUPAC Name

2-propylsulfanylnaphthalene

InChI

InChI=1S/C13H14S/c1-2-9-14-13-8-7-11-5-3-4-6-12(11)10-13/h3-8,10H,2,9H2,1H3

InChI Key

COLCRCSUSPICGD-UHFFFAOYSA-N

Canonical SMILES

CCCSC1=CC2=CC=CC=C2C=C1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physico-Chemical Properties

Substituents on naphthalene significantly alter its physical and chemical behavior. Below is a comparative analysis based on available

Property Naphthalene 1-Methylnaphthalene 2-Methylnaphthalene 2-(Propylsulfanyl)naphthalene (Inferred)
Molecular Weight (g/mol) 128.17 142.20 142.20 ~206.34
Boiling Point (°C) 218 245 241 Higher (due to sulfanyl group)
Solubility in Water Low (~30 mg/L) Very low Very low Moderate (sulfanyl enhances polarity)
Log P (Lipophilicity) 3.30 3.90 3.85 ~4.5 (propyl chain increases hydrophobicity)

Sources: Data for naphthalene and methyl derivatives from Table 1 in ; inferences for this compound based on substituent effects.

Key Observations:

  • Sulfanyl substitution may improve aqueous solubility relative to methyl groups due to polarizable sulfur atoms .

Toxicological Profiles

Toxicological data for naphthalene and its methyl derivatives highlight critical differences:

Compound Acute Toxicity (Lung Lesions) Glutathione Depletion Efficacy Metabolic Rate
Naphthalene High High Fast
2-Methylnaphthalene Moderate Low Slow
This compound Not reported Likely low (inferred) Unknown

Sources: ; inferences based on structural analogs.

Key Findings:

  • The sulfanyl group in this compound may further slow metabolism due to steric hindrance or altered enzyme interactions, though experimental validation is needed.

Analytical Methods

Analytical challenges vary with substituents:

  • Methylnaphthalenes are typically analyzed via gas chromatography (GC) or HPLC, with detection limits in the µg/L range .
  • Sulfur-containing derivatives like this compound may require HPLC coupled with fluorescence or mass spectrometry for sensitive detection, as demonstrated for sulfonamide analogs .

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